

In-Depth Technical Guide: PROTAC EGFR Degradar 4 (P3) - Targets and Selectivity

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Compound of Interest

Compound Name: PROTAC EGFR degrader 4

Cat. No.: B12399531

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Introduction

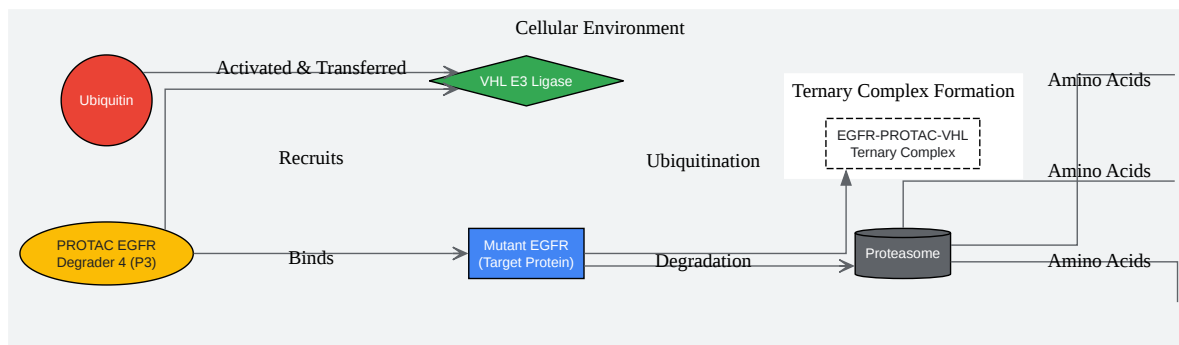
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of **PROTAC EGFR degrader 4**, also known as P3, a potent and selective degrader of mutant epidermal growth factor receptor (EGFR). EGFR is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC), where activating mutations drive tumor growth. However, the emergence of drug resistance to traditional EGFR inhibitors necessitates the development of novel therapeutic strategies like targeted protein degradation.

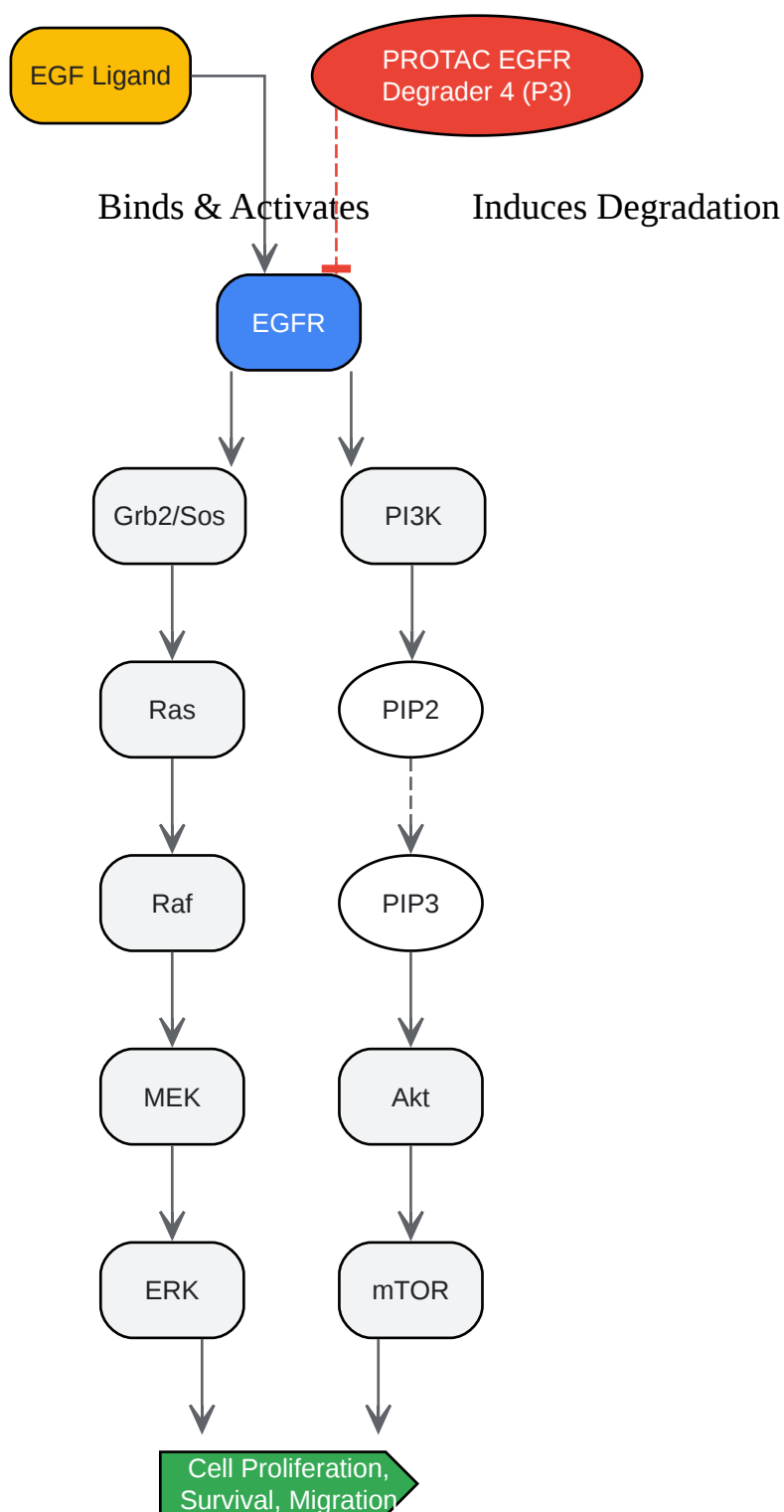
PROTAC EGFR degrader 4 (P3) has emerged as a promising agent that selectively induces the degradation of specific mutant forms of EGFR while sparing the wild-type protein, a characteristic that could translate to a wider therapeutic window and reduced side effects. This document details the known targets, selectivity profile, and underlying mechanisms of action of this degrader, supported by quantitative data and detailed experimental methodologies.

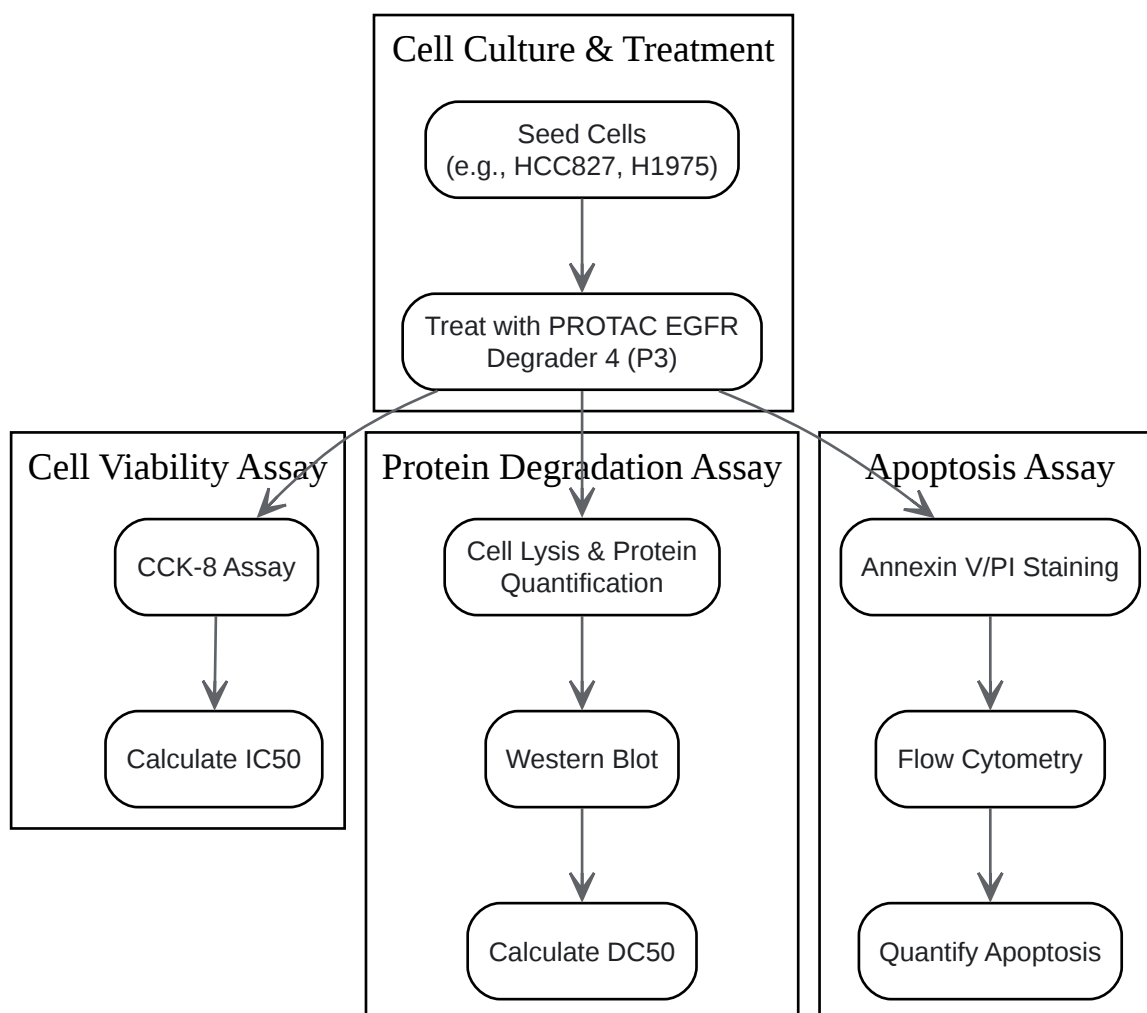
Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously engaging the target protein and an E3 ligase, the

PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively eliminating it from the cell.







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